2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrazole and azetidine moieties. Key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or their equivalents.
Formation of the Azetidine Ring: The azetidine ring is typically introduced through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1H-benzodiazole: Lacks the pyrazole and azetidine moieties, making it less complex.
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine: Lacks the benzodiazole core.
2-tert-butyl-1-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: Similar but without the dimethyl substitution on the pyrazole ring.
Uniqueness
The uniqueness of 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H25N5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25N5O/c1-13-10-17(23(5)22-13)18(26)24-11-14(12-24)25-16-9-7-6-8-15(16)21-19(25)20(2,3)4/h6-10,14H,11-12H2,1-5H3 |
InChI Key |
BNXBABLHJRVZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.